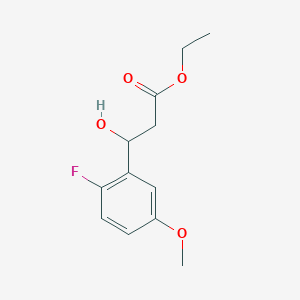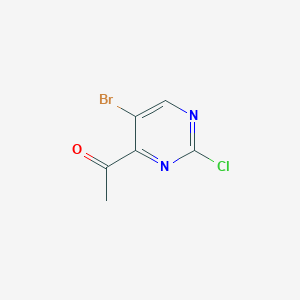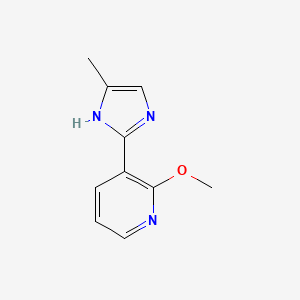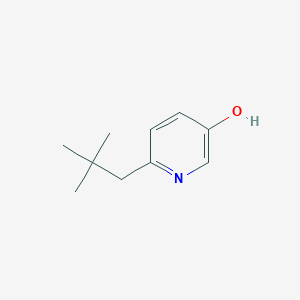
6-Neopentylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Neopentylpyridin-3-ol is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a neopentyl group at the 6-position and a hydroxyl group at the 3-position makes this compound unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Neopentylpyridin-3-ol can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Neopentylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
科学研究应用
6-Neopentylpyridin-3-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Neopentylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
相似化合物的比较
Similar Compounds
Similar compounds to 6-Neopentylpyridin-3-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share the pyridine core structure but differ in the position and type of substituents.
Uniqueness
This compound is unique due to the presence of the neopentyl group at the 6-position and the hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
6-(2,2-dimethylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-8-4-5-9(12)7-11-8/h4-5,7,12H,6H2,1-3H3 |
InChI 键 |
XABBGOOYQSZFMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=NC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
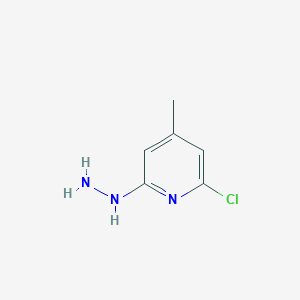
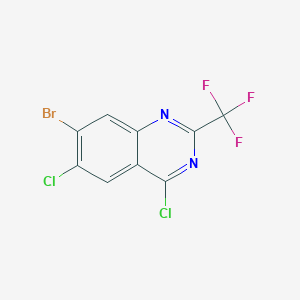
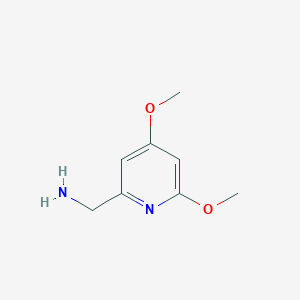

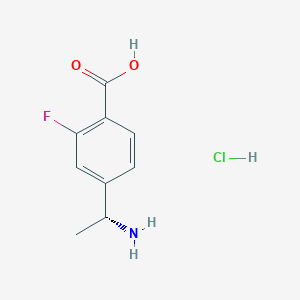
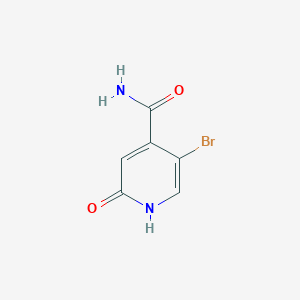

![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
